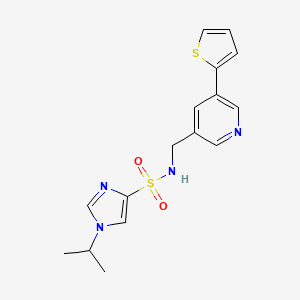

1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-propan-2-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S2/c1-12(2)20-10-16(18-11-20)24(21,22)19-8-13-6-14(9-17-7-13)15-4-3-5-23-15/h3-7,9-12,19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYUMIXTHPHCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group. The thiophene-substituted pyridine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of sulfonamide groups to amines.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to modify the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The imidazole ring can interact with metal ions and other biomolecules, affecting their function. The thiophene-substituted pyridine moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:

Sulfonamide derivatives: These compounds share the sulfonamide group and exhibit similar enzyme inhibition properties.

Imidazole derivatives: Compounds with imidazole rings are known for their metal-binding capabilities and biological activities.

Thiophene-substituted pyridines: These compounds have similar aromatic structures and are used in various chemical and biological applications.

Biological Activity

1-Isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent sulfonamide functionalization. The general synthetic route includes:

- Formation of the Imidazole Ring : Utilizing precursors such as isopropylamine and thiophene derivatives.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related compounds, with significant findings indicating that derivatives containing thiophene and pyridine moieties exhibit potent activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound demonstrate MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Compound 10 | TBD | Escherichia coli |

Antiviral Activity

The compound's structural characteristics suggest potential antiviral applications, particularly against RNA viruses. Research on similar imidazole derivatives has shown promising results against viral replication mechanisms.

- Mechanism of Action : Compounds targeting IMP dehydrogenase (IMPDH) have been noted for their antiviral efficacy, which may extend to derivatives of the imidazole class .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Imidazole Core : Essential for biological activity; modifications can enhance potency.

- Pyridine and Thiophene Substituents : Variations in these groups can significantly affect antimicrobial and antiviral properties.

Case Studies

Several studies have been conducted to evaluate the effectiveness of similar compounds:

- Study on Pyrazole Derivatives : A study found that pyrazole derivatives with thiophene substitutions exhibited significant antimicrobial activity, with MIC values comparable to established antibiotics .

- Antiviral Research : Research indicates that imidazole-based compounds show promise in inhibiting viral replication, particularly in studies focused on herpes simplex virus .

Q & A

Q. What synthetic strategies are optimal for preparing 1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis can be approached via multi-step heterocyclic coupling. Key steps include:

- Imidazole sulfonamide core formation : Use K₂CO₃ in DMF to facilitate nucleophilic substitution, as demonstrated for analogous imidazole-sulfonamide derivatives .

- Thiophene-pyridine coupling : Employ Suzuki-Miyaura cross-coupling for attaching the thiophen-2-yl group to the pyridine moiety, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to minimize side reactions .

- Yield optimization : Control stoichiometry (1.1 mmol of RCH₂Cl for 1 mmol substrate) and room-temperature stirring to reduce decomposition of sensitive intermediates .

Data Insight : Reported yields for structurally similar imidazole-thiophene hybrids range from 65–85% under inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and analytical techniques:

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., imidazole C4-sulfonamide substitution) and thiophene-pyridine linkage. Key signals include aromatic protons in δ 7.2–8.5 ppm and sulfonamide NH near δ 10.5 ppm .

- Elemental analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) to confirm absence of unreacted intermediates .

- HPLC-MS : Monitor purity (>95%) using reverse-phase columns (C18) and ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z ~420) .

Q. What solubility and stability profiles are critical for in vitro assays?

Methodological Answer:

- Solubility screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). Analogous imidazole-sulfonamides show moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<100 µM), necessitating surfactants (e.g., Tween-80) for biological assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Sulfonamide bonds are prone to hydrolysis under acidic conditions (pH <5) .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or kinases with thiophene-binding pockets.

- Docking workflow :

- Prepare the ligand (protonation states, energy minimization) using Gaussian09 .

- Use AutoDock Vina for flexible docking, focusing on active-site residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

- Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns) .

Case Study : Docking of similar imidazole-thiophene hybrids into CA IX showed hydrogen bonding with Thr199 and hydrophobic interactions with Val121 .

Q. How should researchers resolve contradictions in spectroscopic data versus computational predictions?

Methodological Answer:

- NMR vs. DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (B3LYP/6-31G* basis set). Discrepancies >2 ppm may indicate incorrect tautomer assignment (e.g., imidazole NH positioning) .

- Crystallography : If available, use single-crystal XRD to resolve ambiguities. For example, sulfonamide torsion angles in XRD structures often differ from DFT-optimized geometries .

Q. What strategies address regioselectivity challenges during sulfonamide formation?

Methodological Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the imidazole ring to favor sulfonylation at C4.

- Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor kinetic C4-sulfonamide products, as C2-sulfonamides form preferentially at higher temperatures due to steric effects .

Data Insight : For 1H-imidazole derivatives, C4 selectivity exceeds 90% when using bulky sulfonyl chlorides (e.g., mesyl chloride) .

Q. How can byproducts from thiophene-pyridine coupling be identified and mitigated?

Methodological Answer:

- Byproduct analysis : Use LC-MS to detect homocoupling byproducts (e.g., bipyridine derivatives) arising from incomplete Suzuki-Miyaura reactions .

- Mitigation : Optimize catalyst loading (5 mol% Pd), ligand (SPhos), and degas solvents to suppress oxidative dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.